N-[(3-carboxyphenyl)-sulfonyl]glycine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
69527-02-2 |
|---|---|
Molecular Formula |
C9H9NO6S |
Molecular Weight |
259.24g/mol |
IUPAC Name |
3-(carboxymethylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C9H9NO6S/c11-8(12)5-10-17(15,16)7-3-1-2-6(4-7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14) |
InChI Key |
SHIMYPKCGFBAHL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of N 3 Carboxyphenyl Sulfonyl Glycine
Chemical Synthesis Pathways for Ligand Generation
The principal pathway for generating N-[(3-carboxyphenyl)-sulfonyl]glycine involves the nucleophilic substitution reaction between the amino group of glycine (B1666218) and the sulfonyl chloride group of 3-(chlorosulfonyl)benzoic acid. This transformation is classically performed under Schotten-Baumann reaction conditions. iitk.ac.inwikipedia.org
The reaction proceeds by the attack of the nucleophilic nitrogen atom of glycine on the electrophilic sulfur atom of the sulfonyl chloride. This is typically conducted in a biphasic system, comprising an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous phase containing a base. wikipedia.orglscollege.ac.in The base, commonly sodium hydroxide (B78521) or sodium carbonate, serves two critical roles: it deprotonates the ammonium (B1175870) salt of glycine to free the nucleophilic amine and neutralizes the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards product formation. byjus.comorganic-chemistry.org
A potential consideration in this synthesis is the presence of two carboxylic acid functional groups. Under the basic reaction conditions, these groups will exist as carboxylate anions. While this generally does not interfere with the primary sulfonamide bond formation, it necessitates an acidic workup to protonate the carboxylates and isolate the final product in its acidic form. An alternative strategy could involve the protection of one or both carboxylic acid groups as esters prior to the coupling reaction, followed by a final deprotection step. gcwgandhinagar.com
The yield and purity of this compound are highly dependent on the careful control of several reaction parameters. Optimization of these conditions is crucial for an efficient synthesis. Key variables include the choice of base, solvent, reaction temperature, and stoichiometry of the reactants.
| Parameter | Condition | Rationale and Expected Outcome |
| Base | Sodium Hydroxide (NaOH), Sodium Carbonate (Na₂CO₃), Pyridine | A strong base like NaOH ensures complete deprotonation of the amine, but can also promote hydrolysis of the sulfonyl chloride. A milder base like Na₂CO₃ may offer a better balance, minimizing side reactions. Pyridine can act as both a base and a catalyst. byjus.com |
| Solvent System | Dichloromethane/Water, Diethyl Ether/Water, Acetonitrile (B52724) | A biphasic system is traditional for Schotten-Baumann reactions, separating the organic product from the aqueous base. wikipedia.org Using a single solvent like acetonitrile with a silylated amine is a modern alternative that can lead to cleaner reactions. nih.gov |
| Temperature | 0 °C to Room Temperature | The reaction is exothermic; maintaining a low temperature (e.g., via an ice bath) is essential to control the reaction rate and prevent the degradation of reactants and products, thereby improving purity. rsc.org |
| Stoichiometry | Slight excess of Glycine or Sulfonyl Chloride | Using a slight excess of one reactant can drive the reaction to completion. However, this may complicate purification. Equimolar amounts are often preferred, with careful, dropwise addition of the sulfonyl chloride to the amine solution. wikidot.com |
| pH Control | pH 9-11 | Maintaining the appropriate pH is critical. The pH must be high enough to ensure a sufficient concentration of the free amine but not so high as to cause excessive hydrolysis of the sulfonyl chloride. wikidot.com |
This table illustrates hypothetical optimization strategies for the synthesis of this compound based on established principles of the Schotten-Baumann reaction.
Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale introduces several challenges. The highly exothermic nature of the sulfonylation reaction requires efficient heat management to prevent runaway reactions and ensure product consistency. rsc.org In large batch reactors, inefficient mixing and mass transfer between the organic and aqueous phases of a traditional Schotten-Baumann setup can lead to lower yields and inconsistent product quality. rsc.org
Modern approaches, such as continuous flow chemistry, offer potential solutions to these scalability issues. Flow reactors provide superior heat and mass transfer, enabling better control over reaction conditions and leading to higher yields and purity. This methodology can also enhance safety by minimizing the volume of reactive intermediates at any given time. rsc.org
Derivatization Strategies for Structural Modification of the Ligand
The structure of this compound offers multiple sites for derivatization, allowing for the fine-tuning of its chemical and physical properties. Modifications can be targeted at the carboxylic acid groups or the aromatic ring.
The coordination behavior of the ligand can be systematically altered by modifying its functional groups. The two carboxylic acid moieties and the sulfonyl group are the primary sites that influence its interaction with metal centers.
| Derivatization Site | Modification Strategy | Potential Effect on Properties |
| Glycine Carboxyl Group | Esterification (e.g., methyl, ethyl, benzyl (B1604629) esters) | Increases lipophilicity, modifies solubility, and alters the coordination mode by removing one potential binding site. |
| Benzoic Carboxyl Group | Amidation (e.g., forming primary, secondary, or tertiary amides) | Introduces new hydrogen bonding capabilities and can significantly change the ligand's steric profile and electronic properties. |
| Aromatic Ring | Introduction of substituents (e.g., -NO₂, -Br, -OCH₃) | Electron-withdrawing groups (like -NO₂) increase the acidity of the carboxylic acid and alter the electron density at the sulfonyl group. Electron-donating groups (like -OCH₃) have the opposite effect. This can be achieved by using a substituted benzoic acid precursor. uni.lu |
| Amine Nitrogen | Alkylation (post-synthesis) | While challenging, N-alkylation would create a tertiary sulfonamide, significantly altering the steric environment around the nitrogen and removing the N-H proton, which can participate in hydrogen bonding. |
This table outlines potential derivatization strategies for this compound and their expected impact on the ligand's properties.
The parent molecule, this compound, is achiral as glycine does not possess a stereocenter. However, the synthetic framework can be readily adapted to produce chiral ligands by substituting glycine with a chiral α-amino acid (e.g., L-Alanine, L-Phenylalanine).
When a chiral amino acid is used as a starting material, maintaining its stereochemical integrity is paramount. The standard Schotten-Baumann reaction conditions are generally mild enough not to cause racemization at the α-carbon of the amino acid. creative-peptides.com Therefore, the most straightforward approach to obtaining an enantiomerically pure product is to start with an enantiomerically pure amino acid.
Coordination Chemistry and Metal Organic Framework Mof Construction Utilizing N 3 Carboxyphenyl Sulfonyl Glycine
Ligand Coordination Modes and Supramolecular Interactions
The specific way N-[(3-carboxyphenyl)-sulfonyl]glycine binds to metal centers, combined with non-covalent intermolecular forces, defines the final topology of the resulting coordination polymer or MOF. The ligand's flexibility and multiple donor sites allow for a rich variety of structural outcomes.
The carboxylate groups are the primary sites for forming strong coordinative bonds with metal ions. In the coordination of the this compound dianion (HL²⁻) with lead(II), a complex binding behavior is observed. The carboxylate group demonstrates a versatile coordination mode by both chelating to a single lead ion and simultaneously bridging to an adjacent metal ion through one of its oxygen atoms. tandfonline.com This simultaneous chelation and bridging action is a common driver for polymerization in lead(II) carboxylate complexes, leading to the formation of one-dimensional chains. tandfonline.com Specifically, this interaction constructs four-membered Pb₂O₂ square planar rings, which serve as key structural units within the polymer. tandfonline.com
Table 1: Coordination Behavior of this compound in a Lead(II) Complex
| Functional Group | Coordination Mode | Description | Citation |
| Carboxylate | Chelating and Bridging | The group chelates to one Pb(II) ion and bridges to an adjacent Pb(II) ion. | tandfonline.com |
| Sulfonyl | Non-coordinating | Spectroscopic and crystallographic data indicate the sulfonyl group remains free of coordination. | tandfonline.com |
While the sulfonyl group, with its electronegative oxygen atoms, represents a potential coordination site, its involvement is not always observed. In the case of the lead(II) complex formed with this compound, spectroscopic analysis and subsequent single-crystal X-ray diffraction studies have confirmed that the sulfonyl group does not participate in coordination with the metal center. tandfonline.com The vibrational frequencies associated with the sulfonyl group in the complex are nearly identical to those in the free ligand, indicating it remains unbound. tandfonline.com This lack of direct metal-sulfonyl interaction highlights the preferential binding of the hard carboxylate oxygen donors to the lead(II) ion in this specific system.
Synthetic Approaches for this compound-Based Coordination Polymers and MOFs
The synthesis of coordination polymers and MOFs is typically achieved through self-assembly processes where the final structure is influenced by a range of reaction parameters. Hydrothermal and solvothermal methods are among the most common and effective techniques employed for crystallizing these materials. researchgate.netresearchgate.net
Hydrothermal and solvothermal synthesis are powerful methods for producing high-quality crystalline MOFs. researchgate.netresearchgate.net These techniques involve heating the constituent components (metal salt and organic ligand) in a sealed vessel, such as a Teflon-lined autoclave, at temperatures above the boiling point of the solvent. researchgate.netresearchgate.net
Hydrothermal Synthesis specifically uses water as the solvent. researchgate.net The process is conducted under high temperature and pressure, which increases the solubility of the reactants and facilitates the crystallization of the product. researchgate.net For example, a copper glycinate (B8599266) bio-MOF has been successfully synthesized using a hydrothermal method where the reactants were heated at 150°C for three days in a Teflon-lined autoclave. scirp.orgscirp.org
Solvothermal Synthesis is a broader term that includes the use of organic solvents or solvent mixtures. researchgate.net The principles are similar to the hydrothermal method, with the choice of solvent affecting the resulting crystal structure. The synthesis of the [Pb(HL)(bipy)₀.₅] complex with this compound was achieved at 70°C, demonstrating a lower-temperature solvothermal approach. tandfonline.com
The selection of the synthesis method and specific conditions like solvent and temperature is crucial, as these factors directly control the nucleation and growth of the MOF crystals. researchgate.net
The self-assembly process that leads to the formation of a specific MOF architecture is highly sensitive to the thermodynamic and kinetic conditions of the reaction, particularly pH and temperature.
Influence of pH: The pH of the reaction medium is a critical trigger for the self-assembly of molecules containing ionizable groups like the carboxylic acid and amine functions in this compound. nih.govnih.gov Altering the pH changes the protonation state of these groups, which in turn modifies the net charge of the ligand and the electrostatic repulsion between molecules. nih.gov This change can initiate or direct the assembly process. For instance, the synthesis of some peptide-based materials can be switched on or off by adjusting the pH, which controls the intermolecular forces that lead to fibril formation. nih.gov In a practical example of MOF synthesis, the pH of the solution was adjusted to 10 to successfully form a copper glycinate framework. scirp.org
Influence of Reaction Temperature: Temperature has a profound effect on the morphology and structure of self-assembled materials. It influences reaction kinetics, reactant solubility, and the thermodynamic stability of different possible crystalline phases. Studies on peptide self-assembly have shown that different temperatures can lead to vastly different structures; for example, a tetrapeptide formed a dense network of entangled fibers at 15°C and 25°C, but assembled into distinct, shorter protofibrils and aggregates at 35°C. researchgate.net The specific temperatures used in MOF syntheses, such as 70°C for the lead(II) complex with this compound or 150°C for a copper glycinate MOF, are carefully selected parameters to obtain the desired crystalline product. tandfonline.comscirp.org
Table 2: Example Synthetic Conditions for MOFs and Coordination Polymers
| Synthesis Method | MOF / Complex | Temperature (°C) | Solvent / pH | Citation |
| Hydrothermal | Copper Glycinate (Bio-MOF-29) | 150 | Water, pH 10 | scirp.orgscirp.org |
| Solvothermal | [Pb(HL)(bipy)₀.₅] | 70 | Not specified | tandfonline.com |
| Solvothermal | MOF-5 | 120 | DMF | researchgate.net |
Role of Auxiliary Ligands and Modulators in Directed Assembly
In the synthesis of MOFs, auxiliary ligands and modulators play a crucial role in fine-tuning the resulting structures. Auxiliary ligands, often N-donor linkers, can influence the coordination environment of the metal centers, bridge metal nodes, and prevent the formation of overly dense, non-porous frameworks. Modulators, typically monofunctional ligands, can compete with the primary ligand for coordination sites, thereby controlling the nucleation and growth processes and influencing crystal size and morphology. For a ligand like this compound, with its multiple potential coordination sites (carboxylate, sulfonyl, and glycine (B1666218) moieties), the introduction of auxiliary ligands would be expected to lead to a wide array of structural diversities. However, specific examples of such systems involving the title compound are not documented.
Metal Ion Selection and its Impact on Framework Architecture
The choice of the metal ion is a determining factor in the architecture of coordination polymers and MOFs. The coordination number, preferred geometry, and Lewis acidity of the metal ion dictate how the organic linkers will be arranged in space.
Transition Metal Complexes (e.g., Co(II), Mn(II), Cu(II), Zn(II))
Transition metals are widely used in MOF chemistry due to their variable oxidation states and coordination geometries. For instance, Co(II) and Mn(II) often exhibit octahedral geometries, which can lead to the formation of robust, three-dimensional frameworks. Cu(II) is known for the Jahn-Teller effect, which can result in distorted coordination environments and unique network topologies. Zn(II), with its filled d-shell, typically adopts tetrahedral or octahedral coordination, favoring the formation of predictable and often highly symmetric structures. While the coordination of glycine and its derivatives with these metals is well-studied researchgate.netnih.gov, the specific impact of these metals when complexed with this compound remains to be elucidated.
Lanthanide-Based Coordination Polymers
Lanthanide ions are characterized by their large ionic radii and high coordination numbers (typically 7-9), which often lead to the formation of coordination polymers with high dimensionality and complex topologies. figshare.comchemscene.com Their coordination with carboxylate ligands is particularly strong. chemscene.com The luminescence properties of lanthanide-based MOFs are also of significant interest. The interaction of this compound with lanthanide ions could potentially yield novel materials with interesting magnetic or optical properties, but such studies have not been reported.
Structural Diversity and Topologies of Resulting Architectures
The structural diversity of MOFs is vast, ranging from simple one-dimensional (1D) chains to complex three-dimensional (3D) networks. The final topology is a result of the interplay between the geometry of the organic linker and the coordination preferences of the metal ion.
Formation of One-Dimensional (1D) Chain Structures
One-dimensional chain structures are a fundamental motif in coordination chemistry. azom.com They can be formed when a bifunctional linker connects metal centers in a linear fashion. The flexibility of the this compound ligand could potentially allow for the formation of various 1D architectures, such as linear, zigzag, or helical chains. These 1D chains can then be further assembled into higher-dimensional structures through weaker interactions like hydrogen bonding or van der Waals forces. While the formation of 1D coordination polymers with glycine and other N-donor ligands is known azom.comresearchgate.net, specific examples utilizing this compound are absent from the current body of scientific literature.
Research on this compound in Coordination Chemistry and MOF Construction Remains Undocumented
Despite a thorough search of available scientific literature, no specific research data or publications were identified detailing the use of this compound as a ligand in the synthesis and construction of metal-organic frameworks (MOFs).
Consequently, it is not possible to provide a detailed article on the coordination chemistry and structural outcomes of using this compound in MOF development, as requested. The specific areas of inquiry, including the formation of two-dimensional layered frameworks, three-dimensional porous networks, the analysis of interpenetrating versus non-interpenetrating structures, and the effects of ligand isomerism, are all contingent on the existence of foundational research employing this particular compound.
Metal-organic frameworks are a significant area of research in materials science, with the structure and function of each MOF being critically dependent on the specific organic ligand and metal ion used in its synthesis. The geometry, connectivity, and functional groups of the ligand dictate the resulting framework's dimensionality, porosity, and potential applications.
While the principles of MOF design are well-established, the application of every potential organic ligand has not been explored or reported. The absence of information on this compound in this context suggests that it may not have been utilized in published MOF research to date, or such research is not yet indexed in publicly accessible databases. Therefore, a scientifically accurate and evidence-based article on the specific topics requested cannot be generated at this time.
Advanced Spectroscopic and Diffractional Characterization of N 3 Carboxyphenyl Sulfonyl Glycine and Its Complexes
Single-Crystal X-ray Diffraction for Definitive Structural Elucidation
For a molecule like N-[(3-carboxyphenyl)-sulfonyl]glycine, SC-XRD would reveal the dihedral angles between the phenyl ring, the sulfonyl group, and the glycine (B1666218) moiety, which are crucial for understanding its conformational flexibility. In the case of a coordination polymer, this technique would elucidate how the individual monomeric units are linked together in the crystal lattice.
Illustrative Crystallographic Data for a Related Sulfonamide Complex:
Below is a representative table of crystallographic data for a related rhenium-sulfonamide complex, demonstrating the type of information obtained from an SC-XRD experiment. nih.gov
| Parameter | Value |
| Empirical Formula | C17H22N3O2SRe(CO)3 |
| Formula Weight | 604.65 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 10.1234 (5) |
| b (Å) | 14.5678 (7) |
| c (Å) | 15.4321 (8) |
| α (°) | 90 |
| β (°) | 101.234 (2) |
| γ (°) | 90 |
| Volume (ų) | 2234.5 (2) |
| Z | 4 |
| Density (calculated) | 1.798 g/cm³ |
Powder X-ray Diffraction (PXRD) for Phase Purity and Bulk Characterization
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. It is used to confirm the phase purity of a synthesized compound, identify different crystalline polymorphs, and verify that the bulk material corresponds to the structure determined by single-crystal X-ray diffraction.
For this compound and its complexes, PXRD would be used to ensure that the synthesized powder is a single, homogeneous phase. The experimental PXRD pattern would be compared to a pattern simulated from the single-crystal X-ray diffraction data. A good match between the experimental and simulated patterns confirms the phase purity of the bulk sample. Any significant differences could indicate the presence of impurities or a different crystalline phase.
Representative PXRD Data for a Coordination Polymer:
The following table illustrates how PXRD data can be presented, showing the characteristic diffraction peaks for a hypothetical coordination polymer.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 100 |
| 12.8 | 6.91 | 45 |
| 15.2 | 5.82 | 60 |
| 21.1 | 4.21 | 85 |
| 25.7 | 3.46 | 50 |
Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Confirmation
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific frequencies, characteristic vibrational modes of different bonds can be observed. For this compound, IR spectroscopy would be used to confirm the presence of the carboxylic acid, sulfonyl, and glycine moieties.
Key expected vibrational bands would include:
O-H stretch of the carboxylic acid, typically a broad band in the region of 3300-2500 cm⁻¹.
C=O stretch of the carboxylic acid, expected around 1700-1725 cm⁻¹.
N-H stretch of the glycine moiety, around 3300-3400 cm⁻¹.
Asymmetric and symmetric SO₂ stretches of the sulfonyl group, typically found in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
C-N stretch and C-C stretches in the fingerprint region.
Upon formation of a coordination complex, shifts in the positions of these bands, particularly those of the carboxylate and sulfonyl groups, can provide evidence of coordination to a metal center.
Illustrative IR Absorption Data for a Sulfonic Acid Derivative:
The table below presents typical IR absorption bands for a calix grupobiomaster.comarene sulfonic acid, which contains some of the functional groups expected in the target molecule. researchgate.net
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H | Stretching | 3400-3200 (broad) |
| C-H (aromatic) | Stretching | 3100-3000 |
| C=C (aromatic) | Stretching | 1600-1450 |
| S=O | Asymmetric Stretching | ~1350 |
| S=O | Symmetric Stretching | ~1150 |
| S-O | Stretching | ~1040 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would be employed to characterize the this compound ligand.
¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons of the carboxyphenyl group would appear in the downfield region (typically 7.0-8.5 ppm). The protons of the glycine methylene (B1212753) group would likely appear as a singlet or a more complex pattern depending on the solvent and pH, typically in the range of 3.5-4.5 ppm. The acidic proton of the carboxylic acid and the N-H proton of the sulfonamide would be observable under appropriate conditions, often as broad signals.
¹³C NMR would reveal the number of chemically distinct carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be found at the downfield end of the spectrum (around 170-180 ppm). The aromatic carbons would resonate in the 120-150 ppm region, and the aliphatic carbon of the glycine moiety would be expected in the 40-50 ppm range.
Upon complexation with a diamagnetic metal ion, subtle shifts in the ¹H and ¹³C NMR spectra can provide further evidence of ligand coordination.
Representative ¹H NMR Data for a Related Aromatic Sulfonic Acid:
The following table shows representative ¹H NMR chemical shifts for a calix grupobiomaster.comarene sulfonic acid in DMSO-d₆. researchgate.net
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H | 7.45 | s |
| CH₂ | 3.90 | t |
| CH₂ | 1.80 | m |
| CH₃ | 1.48 | t |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound and its complexes. Tandem mass spectrometry (MS/MS) experiments would involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern can help to confirm the structure of the molecule. Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the S-C bond. nih.gov
Expected Fragmentation Pattern for this compound:
| Fragment Ion | Proposed Structure | m/z (calculated) |
| [M-H]⁻ | C₉H₈NO₆S⁻ | 258.00 |
| [M-H-CO₂]⁻ | C₈H₈NO₄S⁻ | 214.01 |
| [M-H-SO₂]⁻ | C₉H₈NO₄⁻ | 194.04 |
| [HOOC-C₆H₄-SO₂]⁻ | C₇H₅O₄S⁻ | 185.00 |
| [Glycine-H]⁻ | C₂H₄NO₂⁻ | 74.02 |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment of Coordination Polymers
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is particularly useful for assessing the thermal stability of coordination polymers and for identifying the temperature ranges at which decomposition or the loss of solvent molecules occurs.
For a coordination polymer of this compound, a TGA experiment would reveal its decomposition temperature, providing an indication of its thermal stability. If the complex contains coordinated or lattice solvent molecules (e.g., water), their loss would be observed as an initial weight loss step at lower temperatures. The final residual mass at the end of the experiment would typically correspond to a stable metal oxide.
Illustrative TGA Data for a Coordination Polymer:
The table below shows hypothetical TGA data for a coordination polymer, indicating distinct weight loss steps. researchgate.net
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| 50 - 150 | 5.0 | Loss of lattice/coordinated water molecules |
| 250 - 400 | 45.0 | Decomposition of the organic ligand |
| > 400 | - | Formation of stable metal oxide residue |
Functional Properties and Potential Applications of N 3 Carboxyphenyl Sulfonyl Glycine Derived Materials
Luminescence and Photophysical Properties of Coordination Polymers
In the context of N-[(3-carboxyphenyl)-sulfonyl]glycine, the aromatic ring and the carbonyl group could potentially contribute to intraligand fluorescence. The incorporation of this ligand into a coordination polymer with a suitable metal ion could lead to materials with tunable luminescent properties. For instance, the coordination of ligands to metal centers can influence the energy of their excited states, leading to shifts in emission wavelengths. nih.gov
Lanthanide(III) ions are particularly noteworthy for constructing luminescent CPs due to their characteristic sharp emission bands and long luminescence lifetimes. mdpi.com While direct energy transfer from the ligand to the lanthanide ion is a common mechanism for sensitization of the metal-centered luminescence, it is not always observed. In some cases, the luminescence of the lanthanide ion arises from the enhancement of f-f transitions under the influence of the ligand field and a non-centrosymmetric coordination environment. mdpi.com The sulfonyl group in this compound could influence the coordination environment around a metal center, potentially creating such non-centrosymmetric sites and thereby enhancing luminescence.
The table below summarizes the luminescent properties of some coordination polymers, illustrating the range of behaviors that could be anticipated for materials derived from sulfonyl-containing ligands.
| Compound/Ligand | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Reference |
| btrm Ligand | 280 | 325 | 13 | mdpi.com |
| {[Zn2(sdc)2(bips)2]·5H2O}n | 337 | 446 | Not Reported | mdpi.com |
| {[Zn4(tppa)2(sdc)3(NO3)2]·4DMF·2MeCN}n | 365 | 525 | 21 | mdpi.com |
Heterogeneous Catalysis Facilitated by MOF Structures
Metal-organic frameworks (MOFs) have emerged as highly promising materials for heterogeneous catalysis. rsc.org Their crystalline nature, high surface area, and tunable pore environments make them ideal platforms for housing catalytically active sites. The catalytic activity of MOFs can stem from the metal nodes, the organic linkers, or encapsulated guest species. rsc.org
The introduction of sulfonic acid groups into MOF structures has been a key strategy for creating solid acid catalysts. rsc.org For example, MOFs functionalized with sulfonic acid moieties have shown significant activity in acid-catalyzed reactions like esterification. rsc.org A Zr-based MOF containing sulfonic acid groups demonstrated high activity and reusability in the esterification of n-butanol with acetic acid. rsc.org The this compound ligand, with its inherent sulfonyl group, could potentially be used to synthesize MOFs with acidic properties, making them candidates for a range of catalytic applications.
Furthermore, MOFs possessing open metal sites—coordinatively unsaturated metal centers—are of particular interest for catalysis. rsc.orgrsc.org These sites can act as Lewis acids and facilitate a variety of organic transformations. The carboxylate and sulfonyl oxygen atoms of the this compound ligand could coordinate to metal centers in a way that leaves open coordination sites, thereby generating catalytically active MOFs. Bifunctional MOFs that combine open metal sites with other functional groups, such as the amine group in the glycine (B1666218) moiety (if it remains accessible), could enable cooperative or cascade reactions. rsc.org
The table below presents examples of MOFs used in heterogeneous catalysis, highlighting the types of reactions they can facilitate.
| Catalyst | Reaction | Key Features | Reference |
| HSO3-MIL-101(Cr) | Esterification of n-butanol with acetic acid | Sulfonic acid functionalization | rsc.org |
| Zr-based HSO3-MOF | Esterification of n-butanol with acetic acid | Stable and reusable sulfonic acid catalyst | rsc.org |
| JUC-199 | Tandem deacatalization-Knoevenagel condensation | Bifunctional with open metal sites and Lewis basic sites | rsc.org |
Gas Adsorption and Separation Capabilities of Porous Frameworks
The permanent porosity of MOFs makes them exceptional candidates for gas adsorption and separation applications. youtube.com The ability to tune the pore size, shape, and surface chemistry of MOFs allows for the design of materials with high selectivity for specific gases. nih.gov The introduction of functional groups onto the organic linkers is a powerful strategy to enhance the adsorption capacity and selectivity for gases like CO2. nih.gov
Ligands functionalized with hydroxyl and amino groups have been shown to significantly improve CO2 uptake at room temperature, indicating that strong interactions between CO2 and the functionalized ligands are crucial. nih.gov The this compound ligand contains both a carboxyl group and a glycine moiety, which includes an amine-like nitrogen and another carboxyl group. These functionalities could create specific binding sites for CO2 and other polar molecules.
Moreover, sulfonate-based MOFs have been investigated for their CO2 capture properties. A robust sulfonate-based MOF demonstrated high CO2 sorption, which was attributed to the strong interactions between CO2 and the sulfonate groups, as confirmed by density functional theory calculations. acs.org This suggests that MOFs constructed from this compound could exhibit favorable CO2 adsorption characteristics due to the presence of the sulfonyl group. The combination of the sulfonyl group and the amino acid functionality could lead to a synergistic effect, enhancing both the capacity and selectivity of gas separation.
The following table provides data on the gas adsorption properties of some functionalized MOFs.
| MOF | Gas | Adsorption Capacity | Conditions | Reference |
| [Zn(BDC-OH)(TED)0.5] | CO2 | ~40 cm³/g | 298 K, 1 atm | nih.gov |
| [Zn(BDC-NH2)(TED)0.5] | CO2 | ~50 cm³/g | 298 K, 1 atm | nih.gov |
| Sulfonate-based MOF | CO2 | ~100 cm³/g | 273 K, 1 atm | acs.org |
Magnetic Properties of Metal-Organic Frameworks
The magnetic properties of MOFs are determined by the nature of the metal ions and the way they are connected by the organic linkers. researchgate.net The linkers can mediate magnetic exchange interactions between the metal centers, leading to a variety of magnetic behaviors, including ferromagnetism, antiferromagnetism, and single-molecule magnet behavior.
The geometry and length of the organic ligand play a crucial role in determining the strength and nature of these magnetic interactions. researchgate.net In MOFs constructed with dicarboxylate linkers, weak antiferromagnetic interactions are often observed between adjacent metal ions bridged by the carboxylate groups. rsc.org The this compound ligand offers multiple coordination points through its carboxylate and sulfonyl oxygen atoms, as well as the glycine nitrogen. The specific coordination modes adopted by this ligand would dictate the dimensionality of the resulting magnetic framework and the distances between the metal centers, thereby influencing the magnetic properties.
For instance, the formation of one-dimensional metal-oxygen chains or higher-dimensional networks would lead to different magnetic behaviors. The flexibility of the glycine part of the ligand could also introduce structural distortions that affect the magnetic coupling. While predicting the exact magnetic behavior of a hypothetical MOF based on this compound is challenging without experimental data, the versatile coordination chemistry of this ligand suggests the potential for creating novel magnetic materials.
The table below lists the magnetic properties of a few representative MOFs.
| MOF | Metal Ion | Magnetic Behavior | Key Structural Feature | Reference |
| [M(3,3'-tpdc)(dmf)] | Co(II), Mn(II) | Weak antiferromagnetic interactions | 1D metal chains | rsc.org |
| [Co2(hfipbb)(H2hfipbb)] | Co(II) | Antiferromagnetic interactions | Paddle-wheel clusters as SBUs | researchgate.net |
| [Mn2(hfipbb)(H2hfipbb)] | Mn(II) | Antiferromagnetic interactions | bnn net with rod-shaped SBUs | researchgate.net |
Theoretical and Computational Investigations of N 3 Carboxyphenyl Sulfonyl Glycine Systems
Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and bonding characteristics of molecules like N-[(3-carboxyphenyl)-sulfonyl]glycine. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, the principles of DFT applied to its constituent functional groups—the carboxyphenyl, sulfonyl, and glycine (B1666218) moieties—provide a robust framework for understanding its behavior.
DFT calculations can elucidate the distribution of electron density, the nature of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, which are all critical for predicting reactivity and interaction sites. For instance, DFT studies on related sulfonylamination reactions have detailed the electronic properties of sulfonyl and iminyl radicals, offering insights into the reactivity of the sulfonyl group. nih.govresearchgate.net The molecular electrostatic potential of similar sulfonamide ligands has been shown to have strong negative regions around the sulfur and nitrogen atoms, indicating likely sites for electrophilic attack or coordination with metal ions. researchgate.net
In the context of this compound, DFT would be employed to analyze the bond lengths, bond angles, and dihedral angles to determine the most stable conformation of the molecule. The calculated charge distribution would highlight the partial positive charge on the sulfur atom of the sulfonyl group and the partial negative charges on the oxygen atoms of both the sulfonyl and carboxyl groups, as well as the nitrogen atom of the glycine moiety. This charge distribution is fundamental to its ability to act as a multidentate ligand.
Furthermore, Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can provide detailed information about the covalent and non-covalent interactions within the molecule and between the molecule and its environment. nih.gov For this compound, NBO analysis would quantify the strength of the bonds and identify key intramolecular hydrogen bonding interactions that contribute to its conformational stability. Time-dependent DFT (TD-DFT) could also be used to predict its electronic absorption spectra. rsc.orgacs.org
A hypothetical DFT analysis of this compound would likely reveal the electronic parameters summarized in the table below, drawing parallels from studies on glycine and related sulfonamides. jchemlett.comresearchgate.net
| Parameter | Predicted Value/Characteristic | Significance |
| HOMO-LUMO Gap | Relatively large | Indicates high chemical stability. nih.gov |
| Electron Density | Concentrated on O and N atoms | Predicts sites for metal coordination. |
| Electrostatic Potential | Negative potential on sulfonyl and carboxyl O atoms; Positive potential on amide H | Guides intermolecular interactions and hydrogen bonding. researchgate.net |
| Bond Angles (S-N-C) | ~115-120° | Influences the geometry of metal complexes. |
Molecular Dynamics Simulations of Ligand-Metal Interactions
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound and its interactions with metal ions in a condensed phase, which is crucial for understanding the formation and stability of its metal complexes and derived MOFs. MD simulations can track the trajectories of atoms and molecules over time, providing insights into conformational changes, coordination dynamics, and the role of solvent. mdpi.comnih.gov
When this compound acts as a ligand, MD simulations can model the process of its coordination to a metal center. These simulations can reveal the preferred coordination modes (e.g., monodentate, bidentate, or bridging) and the flexibility of the resulting metal-ligand bond. The presence of multiple potential donor atoms (from the carboxylate, sulfonyl, and amide groups) makes MD simulations particularly valuable for exploring the competitive and cooperative aspects of metal binding. nih.gov Studies on similar sulfonamide ligands have shown that both nitrogen and oxygen atoms of the sulfonamide group can participate in coordination. nih.gov
MD simulations are also instrumental in understanding the influence of the solvent environment on ligand-metal interactions. For instance, simulations can show how water molecules are displaced from the hydration shell of a metal ion upon ligand binding and how the solvent mediates interactions between the ligand and the metal. nih.gov The conformational freedom of the glycine and carboxyphenyl groups can be monitored to see how they adapt to achieve optimal coordination geometry.
Key parameters that can be extracted from MD simulations of this compound-metal systems include:
Radial Distribution Functions (RDFs): To determine the average distance between the metal ion and the donor atoms of the ligand, providing a measure of the coordination bond strength and geometry.
Coordination Number Analysis: To track the number of ligand atoms and solvent molecules in the first coordination shell of the metal ion over time.
Root Mean Square Deviation (RMSD) and Fluctuation (RMSF): To assess the stability of the complex and the flexibility of different parts of the ligand. nih.gov
The following table summarizes the expected outcomes from an MD simulation of this compound with a divalent metal ion (e.g., Cu²⁺ or Zn²⁺) in an aqueous solution.
| Simulation Parameter | Expected Observation | Interpretation |
| Metal-Oxygen (carboxylate) RDF | Sharp peak at ~2.0-2.2 Å | Strong and stable coordination of the carboxylate group. |
| Metal-Oxygen (sulfonyl) RDF | Broader peak at a larger distance | Weaker or more transient interaction of the sulfonyl group. |
| Metal-Nitrogen (amide) RDF | Peak indicating coordination | Involvement of the glycine nitrogen in the coordination sphere. |
| Ligand RMSD | Low and stable value after equilibration | Formation of a stable metal-ligand complex. |
Computational Prediction of Structural Stability and Reactivity
Computational methods are pivotal in predicting the structural stability and chemical reactivity of this compound, providing guidance for its synthesis and application. DFT-based calculations of formation energies and reaction energy profiles can determine the thermodynamic and kinetic stability of the molecule and its potential reaction pathways.
The stability of this compound can be assessed by calculating its total electronic energy and comparing it to that of its constituent reactants. The geometry optimization process in DFT itself seeks the lowest energy conformation, providing the most stable structure. The vibrational frequency analysis can confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
The reactivity of this compound can be predicted using several DFT-based descriptors:
Frontier Molecular Orbitals (FMOs): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate and accept electrons, respectively. A lower HOMO-LUMO gap generally suggests higher reactivity. nih.gov
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated from the HOMO and LUMO energies to provide a quantitative measure of reactivity.
Local Reactivity Descriptors (Fukui Functions): These functions identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, this would likely highlight the carboxylate oxygen atoms as sites for electrophilic attack and the acidic protons as sites for nucleophilic attack.
Computational studies on the reactivity of related N-sulfonyl ketimines have successfully elucidated reaction mechanisms and regioselectivity, demonstrating the predictive power of these methods. nih.govresearchgate.net Similarly, computational predictions for N-aryl amino acids have provided insights into their potential biological activities based on their structural and electronic properties. mdpi.com
A summary of predicted reactivity descriptors for this compound is presented below.
| Reactivity Descriptor | Predicted Characteristic | Implication for Reactivity |
| HOMO | Localized on the phenyl ring and carboxylate group | Site for electrophilic attack. |
| LUMO | Distributed over the sulfonyl group and phenyl ring | Site for nucleophilic attack. |
| Fukui Functions | High values on carboxylate oxygens and sulfonyl oxygens | These are the most likely sites for coordination and reaction. |
| Acidity (pKa) | Computable for carboxyl and sulfonamide protons | Predicts deprotonation behavior in different pH environments. nih.gov |
Modeling of Pore Characteristics and Host-Guest Interactions in MOFs
When this compound is used as an organic linker to construct Metal-Organic Frameworks (MOFs), computational modeling becomes essential for predicting the resulting framework's properties. High-throughput computational screening and molecular simulations are widely used to investigate the structure and performance of MOFs. researchgate.net
The geometry and connectivity of the this compound linker will dictate the topology and pore structure of the MOF. Computational methods can be used to build hypothetical MOF structures based on this linker and various metal nodes. The pore size, pore volume, and surface area of these virtual MOFs can then be calculated. The presence of the sulfonyl group and the flexible glycine moiety can lead to MOFs with unique pore environments and potential for flexibility. researchgate.netacs.org
Modeling of host-guest interactions within these MOFs is crucial for predicting their performance in applications such as gas storage, separation, and catalysis. nih.govacs.orgresearchgate.net Grand Canonical Monte Carlo (GCMC) simulations are commonly employed to predict gas adsorption isotherms and selectivities. These simulations model the interactions between guest molecules (e.g., CO₂, CH₄) and the MOF framework. The sulfonyl groups, with their polar S=O bonds, and the carboxylate groups can act as strong binding sites for polar guest molecules like CO₂ and SO₂. nih.govalfa-chemistry.com
The table below outlines the types of information that can be obtained from modeling MOFs based on this compound.
| Modeling Technique | Predicted Property | Significance for MOF Application |
| Geometric Analysis | Pore size, pore volume, surface area | Determines the capacity for gas storage and accessibility for catalysis. |
| GCMC Simulations | Gas adsorption isotherms and selectivity | Predicts performance in gas separation applications. |
| DFT Calculations | Binding energies of guest molecules | Quantifies the strength of host-guest interactions. frontiersin.org |
| MD Simulations | Diffusion coefficients of guest molecules | Provides insights into the kinetics of adsorption and separation. |
Future Directions and Emerging Research Avenues for N 3 Carboxyphenyl Sulfonyl Glycine
Design of Next-Generation Functional Materials
The foundation of N-[(3-carboxyphenyl)-sulfonyl]glycine in creating coordination polymers and metal-organic frameworks (MOFs) paves the way for the design of next-generation functional materials with tailored properties. mdpi.com These materials are anticipated to move beyond simple structural roles to exhibit dynamic functionalities.
Future research is expected to focus on the development of "smart" MOFs based on this compound that can respond to external stimuli such as light, temperature, or the presence of specific chemical species. The inherent flexibility of the glycine (B1666218) linker and the potential for post-synthetic modification of the carboxyl and sulfonyl groups offer avenues to introduce photo-responsive or thermally-labile moieties. This could lead to materials with tunable porosity for controlled guest uptake and release, or materials that exhibit changes in their optical or electronic properties upon stimulation.
Another promising direction is the design of catalytic MOFs. By carefully selecting the metal nodes and leveraging the electronic properties of the this compound ligand, it is possible to create frameworks with active sites for a variety of chemical transformations. nih.gov Research into MOFs derived from this ligand for applications such as the degradation of environmental pollutants is an active area of investigation. mdpi.commdpi.comresearchgate.net For instance, Zr-based MOFs have shown efficacy in the catalytic degradation of glyphosate. mdpi.commdpi.comresearchgate.net
The following table summarizes potential next-generation functional materials based on this compound and their envisioned applications.
| Material Type | Potential Functionality | Envisioned Applications |
| Stimuli-Responsive MOFs | Tunable porosity, optical/electronic switching | Drug delivery, chemical sensing, data storage |
| Catalytic MOFs | Active sites for chemical reactions | Green chemistry, environmental remediation |
| Chiral Frameworks | Enantioselective recognition and separation | Asymmetric catalysis, separation of enantiomers |
| Porous Coordination Polymers | Selective gas adsorption | Gas storage and separation |
Integration into Hybrid Material Systems
The integration of this compound-based components into hybrid material systems is a burgeoning field with the potential to create materials with synergistic or multifunctional properties. These systems can combine the ordered, crystalline nature of MOFs with the properties of other materials such as polymers, nanoparticles, or biomolecules.
One area of exploration is the development of mixed-matrix membranes (MMMs), where MOF particles derived from this compound are dispersed within a polymer matrix. Such membranes could exhibit enhanced gas separation properties, combining the processability of the polymer with the selective adsorption capabilities of the MOF.
Furthermore, the functional groups on this compound can be used to anchor these frameworks onto surfaces or to functionalize nanoparticles. For example, glycine-functionalized copper(II) hydroxide (B78521) nanoparticles have demonstrated superoxide (B77818) dismutase activity, suggesting potential applications in biotechnology and medicine. rsc.org The creation of hybrid materials where this compound-based MOFs are grown on conductive substrates could lead to new types of sensors or electrocatalysts.
The table below outlines potential hybrid material systems incorporating this compound.
| Hybrid System Component 1 | Hybrid System Component 2 | Potential Application |
| This compound MOF | Polymer Matrix | Mixed-Matrix Membranes for Gas Separation |
| This compound | Metal Oxide Nanoparticles | Heterogeneous Catalysis, Sensing |
| This compound MOF | Conductive Substrate | Electrochemical Sensors, Electrocatalysis |
| This compound | Biomolecules (e.g., enzymes, DNA) | Biocatalysis, Biosensing |
Development of Advanced Synthetic Methodologies
While the conventional synthesis of this compound is well-established, future research will likely focus on the development of more advanced, efficient, and sustainable synthetic methodologies. researchgate.net These advancements are crucial for both laboratory-scale research and potential industrial applications.
Microwave-assisted synthesis is a promising technique that can significantly reduce reaction times and improve yields for the synthesis of N-sulfonylated amino acids and related compounds. mdpi.comnih.govmdpi.comnih.gov The application of microwave irradiation to the synthesis of this compound could offer a more energy-efficient route compared to traditional heating methods. nih.govnih.gov
Continuous flow chemistry is another advanced synthetic approach that offers precise control over reaction parameters, improved safety, and ease of scalability. nih.gov Developing a continuous flow process for the synthesis of this compound and its derivatives could enable on-demand production and facilitate the synthesis of libraries of related compounds for high-throughput screening. nih.gov
Furthermore, enzymatic and prebiotic synthesis routes are being explored for amino acids and their derivatives, which could offer highly selective and environmentally benign alternatives to traditional chemical synthesis. nih.govnih.gov While not yet applied to this specific compound, these bio-inspired methods represent a long-term goal for the sustainable production of complex molecules.
The table below details advanced synthetic methodologies and their potential advantages for the production of this compound.
| Synthetic Methodology | Potential Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. nih.govnih.gov |
| Continuous Flow Chemistry | Precise reaction control, enhanced safety, scalability. nih.govnih.gov |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov |
| Green Chemistry Approaches | Use of safer solvents, reduced waste generation. |
Exploration of Structure-Function Relationships in Novel Applications
A deeper understanding of the relationship between the molecular structure of this compound and the functional properties of the materials derived from it is essential for the rational design of new applications. Future research will increasingly combine experimental synthesis and characterization with computational modeling to elucidate these relationships. mdpi.com
The versatility of the this compound ligand, with its multiple coordination sites, allows for the formation of a diverse range of coordination polymer structures with different metal ions. mdpi.com The specific coordination mode of the carboxylate and sulfonyl groups, as well as the conformation of the glycine linker, can profoundly influence the dimensionality, porosity, and stability of the resulting framework. Computational studies can help predict the most stable structures and screen for materials with desired properties before they are synthesized in the lab. mdpi.com
Beyond the realm of coordination polymers, the structure of this compound itself can be fine-tuned to explore novel applications. For example, by modifying the aromatic ring or the glycine backbone, it may be possible to develop derivatives with enhanced binding affinity for specific ions or molecules, leading to more selective sensors. The self-assembly of such derivatives into ordered nanostructures is another exciting avenue, with potential applications in materials science and nanotechnology. nih.gov
The following table highlights key structural features of this compound and their potential influence on the function of derived materials.
| Structural Feature | Influence on Material Function | Potential Novel Application |
| Coordination sites (carboxylate, sulfonyl) | Dimensionality and topology of coordination polymers. mdpi.com | Design of MOFs with specific pore geometries for selective separations. |
| Glycine linker flexibility | Dynamic behavior of frameworks, guest-host interactions. | Stimuli-responsive materials for controlled release. |
| Aromatic ring | Electronic properties, potential for π-π stacking interactions. | Luminescent sensors for nitroaromatic compounds. rsc.org |
| Chirality of the glycine unit | Formation of chiral frameworks. | Enantioselective catalysis and separation. |
Q & A
Q. What are the established laboratory synthesis protocols for N-[(3-carboxyphenyl)-sulfonyl]glycine?
The compound can be synthesized via nucleophilic substitution between a sulfonyl chloride derivative (e.g., 3-carboxyphenylsulfonyl chloride) and glycine. A typical method involves dissolving glycine in a polar aprotic solvent (e.g., chloroform) and reacting it with the sulfonyl chloride under alkaline conditions (e.g., 1M NaOH) at controlled temperatures (20–25°C). Post-reaction, the product is purified via recrystallization or column chromatography. Reaction stoichiometry and pH must be optimized to minimize side products like disulfonates .
Q. What safety precautions are critical when handling this compound?
Researchers must wear nitrile gloves inspected for integrity and chemical-resistant lab coats. For respiratory protection, NIOSH-certified P95 respirators are recommended for routine handling, while OV/AG-P99 cartridges are advised for high-concentration exposure. Work should be conducted in a fume hood to prevent inhalation, and spills must be contained to avoid environmental contamination .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) is critical for confirming the sulfonamide linkage and carboxyphenyl moiety. Infrared (IR) spectroscopy validates functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive stereochemical data if crystalline forms are obtainable .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound against target enzymes?
In vitro enzyme inhibition assays are standard. For example, to test elastase inhibition, prepare a reaction mix with the enzyme, fluorogenic substrate (e.g., MeOSuc-AAPV-AMC), and varying compound concentrations. Measure fluorescence quenching over time (λₑₓ = 380 nm, λₑₘ = 460 nm). IC₅₀ values are calculated using nonlinear regression. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to active sites, validated by mutagenesis studies .
Q. What analytical methods enable quantification of this compound in biological matrices?
Stable-isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal. Spike deuterated analogs (e.g., N-[(3-carboxyphenyl)-sulfonyl]-d₂-glycine) into urine/serum samples as internal standards. Use reversed-phase C18 columns with gradient elution (0.1% formic acid in water/acetonitrile). Quantify via multiple reaction monitoring (MRM) transitions specific to the compound’s fragmentation pattern .
Q. How should discrepancies in reported bioactivity data across studies be addressed?
Conduct meta-analyses to identify confounding variables (e.g., assay pH, enzyme source, or solvent effects). Replicate experiments under standardized conditions (e.g., MES buffer at pH 6.0 for sulfonamide stability). Validate findings using orthogonal methods (e.g., surface plasmon resonance for binding kinetics if fluorescence assays show variability). Transparent reporting of raw data and statistical parameters (e.g., R², p-values) is critical for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
